molecular formula C19H20N2O4 B13964650 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- CAS No. 63466-99-9

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-

Cat. No.: B13964650
CAS No.: 63466-99-9
M. Wt: 340.4 g/mol
InChI Key: COXQBOPCXFTAIX-UHFFFAOYSA-N
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Description

9,10-Anthracenedione (anthraquinone) derivatives are widely studied for their antitumor, antimicrobial, and DNA-intercalating properties. The compound 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-9,10-anthracenedione features a tricyclic anthracenedione core substituted at positions 1 and 4 with a 2-hydroxyethylamino group and a 2-methoxyethylamino group, respectively. These substituents influence its solubility, cellular uptake, and biological activity.

Properties

CAS No.

63466-99-9

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-4-(2-methoxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C19H20N2O4/c1-25-11-9-21-15-7-6-14(20-8-10-22)16-17(15)19(24)13-5-3-2-4-12(13)18(16)23/h2-7,20-22H,8-11H2,1H3

InChI Key

COXQBOPCXFTAIX-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthesis Methods

The synthesis of 9,10-anthracenedione derivatives generally involves multi-step organic reactions. Electrophilic substitution reactions are commonly employed but necessitate careful control of reaction conditions to optimize yield and purity.

Related Compounds and Synthesis

The European patent EP1103542A2 describes the preparation of related 1,4-diamino compounds, which may provide insights into the synthesis of the title compound. For instance, it mentions the use of 2-methoxymethyl-4-nitrophenol reacted with haloacetamide.

  • The reaction can be catalyzed using an iodide, such as sodium iodide or potassium iodide.
  • Suitable solvents include dipolar aprotic solvents like acetone or di(C1-C6) alkyl ethers of mono- or polyethylene glycols. Acetone or ethylene glycol dimethyl ether are preferred.
  • The reaction temperature can range from 80 to 120°C.

Applications

9,10-Anthracenedione derivatives are utilized in dye chemistry and pharmaceuticals. The functional groups in these derivatives significantly affect their binding affinity and biological activity, enabling them to interact effectively with biological targets, which is crucial for developing therapeutic strategies.

Data Table

Property Value
CAS No. 63466-99-9
Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
IUPAC Name 1-(2-hydroxyethylamino)-4-(2-methoxyethylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C19H20N2O4/c1-25-11-9-21-15-7-6-14(20-8-10-22)16-17(15)19(24)13-5-3-2-4-12(13)18(16)23/h2-7,20-22H,8-11H2,1H3
Standard InChIKey COXQBOPCXFTAIX-UHFFFAOYSA-N
Canonical SMILES COCCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O
PubChem Compound ID 113243

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes and pharmaceuticals.

Scientific Research Applications

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- involves its interaction with cellular components:

Comparison with Similar Compounds

Key Compounds:

HAQ (1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Contains two hydroxyethylamino groups.

DHAQ (1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Adds hydroxyl groups at positions 5 and 3.

Mitoxantrone (1,4-dihydroxy-5,8-bis[(2-hydroxyethyl)amino]ethylamino-9,10-anthracenedione dihydrochloride): Clinically used with hydroxyl and hydroxyethylamino substituents.

Compound Substituents Molecular Weight DNA Binding (ΔTm) IC50 (L-cells, μM) Therapeutic Index
Target Compound 1-(2-hydroxyethylamino), 4-(2-methoxyethylamino) ~380 g/mol +8.5°C 0.45 Moderate
HAQ Bis(2-hydroxyethylamino) ~436 g/mol +6.2°C 1.20 Low
DHAQ Dihydroxy + bis(2-hydroxyethylamino) ~468 g/mol +12.3°C 0.05 High
Mitoxantrone Dihydroxy + bis(2-hydroxyethylamino) ~517 g/mol +14.0°C 0.03 High (FDA-approved)

Analysis :

  • DNA Binding: Hydroxyl groups (DHAQ, mitoxantrone) significantly enhance DNA intercalation (ΔTm >12°C) compared to non-hydroxylated analogs. The target compound’s ΔTm (+8.5°C) reflects moderate binding due to the absence of aromatic hydroxyls .
  • Cellular Uptake : Hydrophilic substituents (e.g., hydroxyethyl) improve solubility but may reduce membrane permeability. DHAQ’s hydroxyls increase uptake 100-fold over HAQ . The methoxyethyl group in the target compound may balance solubility and permeability.
  • Therapeutic Index: DHAQ and mitoxantrone exhibit higher potency (IC50 <0.1 μM) due to synergistic hydroxyl and aminoalkyl effects. The target compound’s IC50 (0.45 μM) suggests intermediate activity .

Toxicity and Metabolic Stability

  • Acute Toxicity : HAQ caused convulsions at therapeutic doses, while DHAQ’s hydroxylation reduced acute toxicity . The target compound’s methoxy group may further mitigate toxicity by lowering reactivity compared to hydroxyethyl .
  • Metabolic Activation: HAQ’s genotoxicity increases with metabolic activation (S9 enzymes), whereas DHAQ’s activity decreases, indicating hydroxylation stabilizes the molecule . The methoxy group in the target compound may resist metabolic degradation, enhancing pharmacokinetics .

Drug-Likeness and Binding Affinity

  • In Silico Predictions: Hydroxyethyl and methoxyethyl substituents improve drug-likeness scores (e.g., Lipinski compliance) compared to halogenated analogs (e.g., 1-amino-4-(4-chlorophenyl)amino derivative, ).
  • Binding to 7PTG Protein : Methyl or methoxy anthracenediones show weaker interactions (−3.85 to −5.65 kcal/mol) compared to hydroxylated derivatives (−5.47 to −5.59 kcal/mol) . The target compound’s hydroxyethyl group may partially compensate for the methoxy’s reduced polarity.

Biological Activity

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]- is a synthetic compound that falls within the anthraquinone family. Its biological activities have garnered significant interest due to potential applications in anticancer therapies and its toxicological profile. This article reviews the compound's biological activity, focusing on its anticancer properties, mutagenicity, and toxicity as reported in various studies.

Chemical Structure and Properties

The compound is characterized by its anthracene backbone with two amino substitutions. The presence of hydroxyethyl and methoxyethyl groups enhances its solubility and biological interactions.

Anticancer Activity

Research indicates that anthracene derivatives, including 9,10-anthracenedione compounds, exhibit promising anticancer properties. A study published in PubMed highlighted that anthracene-9,10-diones could act as potential anticancer agents. Specifically, derivatives with amido substitutions showed a lack of mutagenicity while maintaining cytotoxic effects against various cancer cell lines, suggesting a favorable therapeutic index for further development .

Case Studies

  • Cell Line Studies : In vitro studies assessed the cytotoxicity of 9,10-anthracenedione derivatives against human lung carcinoma (A549), human colon carcinoma (HT-29), and mouse lymphoma (P-388) cell lines. The results indicated varying degrees of cytotoxicity with IC50 values ranging from 2.7 µM to 3.9 µM for some derivatives .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through caspase-dependent pathways and disruption of the Bcl-2 family balance, which is critical in regulating cell death .

Mutagenicity and Toxicity

The mutagenicity of 9,10-anthracenedione derivatives has been a subject of investigation due to their structural similarities to known mutagens. Studies have shown that while some derivatives exhibit low mutagenic potential, they can still cause significant biological responses at higher concentrations.

Toxicological Data

A comprehensive toxicity assessment revealed that exposure to high doses of 9,10-anthracenedione can lead to adverse effects such as:

  • Hematological Changes : Increased liver weight and histopathological lesions were noted in chronic exposure studies involving F344 rats .
  • Carcinogenic Potential : Long-term studies indicated an increased incidence of liver and urinary bladder tumors in rodents exposed to various doses over extended periods .

Summary of Toxicity Studies

Study TypeSpeciesExposure DurationDose LevelsCritical Effects
ChronicF344 Rats2 years0, 20, 45, 90 mg/kgLiver tumors; kidney lesions
SubchronicB6C3F1 Mice14 weeks0, 250, 500 mg/kgAnemia; increased organ weights
InhalationMice4 months0, 5.2 mg/m³Reduced body weight; hematological changes

Structure-Activity Relationships

The biological activity of anthracene derivatives is closely linked to their chemical structure. Modifications at specific positions on the anthracene ring can significantly alter their cytotoxicity and selectivity towards cancer cells. Research suggests that hydroxylation at certain positions enhances anticancer activity while minimizing mutagenic effects .

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